molecular formula C18H24N4O3 B2867301 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide CAS No. 942006-32-8

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide

Cat. No.: B2867301
CAS No.: 942006-32-8
M. Wt: 344.415
InChI Key: MOSHOBCGQWYOGX-UHFFFAOYSA-N
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Description

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms. The presence of the phenethylacetamide moiety adds to its complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)-N-phenethylacetamide typically involves multiple steps One common method starts with the preparation of the triazaspirodecane core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the triazaspirodecane core but differ in their substituents.

    Phenethylacetamide derivatives: Compounds with similar phenethylacetamide moieties but different core structures.

Uniqueness

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide is unique due to its specific combination of the triazaspirodecane core and phenethylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21-16(24)18(20-17(21)25)8-11-22(12-9-18)13-15(23)19-10-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHOBCGQWYOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NCCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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